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molecular formula C8H7BrF3N B8408320 4-Bromo-3-methyl-5-(trifluoromethyl)aniline

4-Bromo-3-methyl-5-(trifluoromethyl)aniline

Cat. No. B8408320
M. Wt: 254.05 g/mol
InChI Key: SFOXCCYBGBRBTK-UHFFFAOYSA-N
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Patent
US08987242B2

Procedure details

3-methyl-5-(trifluoromethyl)aniline (4.84 g, 0.011 mol) was dissolved in CH2Cl2 and cooled to 0° C. NBS (4.92 g, 1 eq) was added and the mixture stirred overnight. The reaction mixture was loaded onto silica gel and eluted with 0-20% EtOAc in hexane to give 2.3 g of M21-1.
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].C1C(=O)N([Br:20])C(=O)C1>C(Cl)Cl>[Br:20][C:8]1[C:7]([C:9]([F:10])([F:11])[F:12])=[CH:6][C:4]([NH2:5])=[CH:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.92 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with 0-20% EtOAc in hexane
CUSTOM
Type
CUSTOM
Details
to give 2.3 g of M21-1

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=C(C=C(N)C=C1C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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